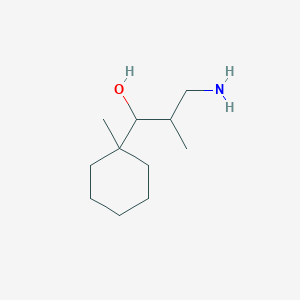
1-(Thiophen-2-yl)propane-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Thiophen-2-yl)propane-2-sulfonyl chloride is a specialized chemical compound with the molecular formula C7H9ClO2S2 and a molecular weight of 224.73 g/mol . This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to a propane-2-sulfonyl chloride group. It is known for its versatility and is widely used in various scientific research fields.
Méthodes De Préparation
The synthesis of 1-(Thiophen-2-yl)propane-2-sulfonyl chloride typically involves the reaction of thiophene derivatives with sulfonyl chloride reagents. . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring high purity and yield.
Analyse Des Réactions Chimiques
1-(Thiophen-2-yl)propane-2-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides and sulfones, while reduction reactions can lead to the formation of thiol derivatives.
Condensation Reactions: It can participate in condensation reactions with various carbonyl compounds to form complex heterocyclic structures.
Common reagents used in these reactions include phosphorus pentasulfide, sulfur, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Thiophen-2-yl)propane-2-sulfonyl chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(Thiophen-2-yl)propane-2-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form stable products. The thiophene ring’s electron-rich nature allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparaison Avec Des Composés Similaires
1-(Thiophen-2-yl)propane-2-sulfonyl chloride can be compared with other thiophene derivatives, such as:
Thiophene-2-sulfonyl chloride: Similar in structure but lacks the propane group, making it less versatile in certain reactions.
Thiopropamine: A stimulant drug where the phenyl ring is replaced by thiophene, showing different pharmacological properties.
The uniqueness of this compound lies in its combination of the thiophene ring with the propane-2-sulfonyl chloride group, providing a broader range of reactivity and applications.
Propriétés
Formule moléculaire |
C7H9ClO2S2 |
|---|---|
Poids moléculaire |
224.7 g/mol |
Nom IUPAC |
1-thiophen-2-ylpropane-2-sulfonyl chloride |
InChI |
InChI=1S/C7H9ClO2S2/c1-6(12(8,9)10)5-7-3-2-4-11-7/h2-4,6H,5H2,1H3 |
Clé InChI |
RYQYYJLJLXBMGH-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=CS1)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Prop-2-yn-1-yloxy)ethyl]piperidine](/img/structure/B13189938.png)
![1-{6-Phenyl-1-oxaspiro[2.6]nonan-2-yl}ethan-1-one](/img/structure/B13189942.png)
![Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13189951.png)


![5-[(Ethylamino)methyl]-N,N-dimethyl-1H-1,2,4-triazol-3-amine](/img/structure/B13189971.png)
![1-[1-(Aminomethyl)cyclopropyl]butan-1-one](/img/structure/B13189980.png)






![2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine](/img/structure/B13190022.png)
